

Historical Protocol for Intravenous Urography Using Diodone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Diodone**

Cat. No.: **B1670706**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Intravenous Urography (IVU), historically referred to as Intravenous Pyelography (IVP), is a radiological procedure used to visualize the urinary tract. **Diodone**, also known as iodopyracet, was one of the early organic iodine-containing contrast media used for this purpose, gaining prominence in the 1930s and 1940s. These application notes provide a detailed historical protocol for the use of **Diodone** in IVU, compiled from historical medical literature. This information is intended for research and educational purposes to understand the historical context of radiological contrast agents. It is not a guide for current clinical practice, as **Diodone** has been superseded by modern, safer non-ionic contrast agents.

The principle of IVU with **Diodone** relies on its rapid excretion by the kidneys primarily through glomerular filtration. Following intravenous injection, the iodine-rich **Diodone** opacifies the renal parenchyma, collecting systems, ureters, and bladder, allowing for their visualization on sequential radiographs. The quality of the images is dependent on the concentration of the contrast medium in the urine and the renal function of the patient.

Historically, **Diodone** was available in various concentrations, with a 35% solution being commonly used for intravenous urography. The procedure provided both anatomical and qualitative functional information about the urinary system.

Experimental Protocols

Patient Preparation

Historical patient preparation was crucial for obtaining clear images and ensuring patient safety.

- Bowel Cleansing: To minimize gas and fecal matter obscuring the urinary tract, patients were often instructed to take a laxative, such as castor oil or Milk of Magnesia, the evening before the procedure.[\[1\]](#) For pediatric patients (2-15 years), a Dulcolax suppository the evening before and morning of the exam was a common protocol.[\[2\]](#)
- Dietary and Fluid Restriction: Patients were typically advised to abstain from food and fluids for several hours before the examination to ensure the contrast medium was not overly diluted in the urine, leading to better opacification.[\[3\]](#) However, dehydration was contraindicated in infants and patients with renal insufficiency.[\[4\]](#) For children under two years, a period of four hours of no food or water was often recommended.[\[2\]](#)
- Pre-medication: While not as routine as in modern practice, pre-medication could be considered for patients with a history of allergies.
- Baseline Assessment: Before the injection of **Diodone**, a plain radiograph of the abdomen, often called a scout film or KUB (Kidneys, Ureters, Bladder), was taken. This was used to check the effectiveness of the bowel preparation and to identify any calcifications that could be obscured by the contrast medium.[\[5\]](#) The patient was also asked to empty their bladder immediately before the procedure began.[\[2\]](#)

Diodone Administration

The administration of **Diodone** required careful attention to dosage and injection technique.

- Dosage:
 - Adults: The typical adult dose was 20 mL of a 35% **Diodone** solution.
 - Pediatrics: For infants and children, the dosage was calculated based on body weight, generally ranging from 2 to 4.4 mL per kg.[\[1\]](#)[\[4\]](#) Expressing the dose by age was discouraged due to variations in weight.[\[1\]](#)

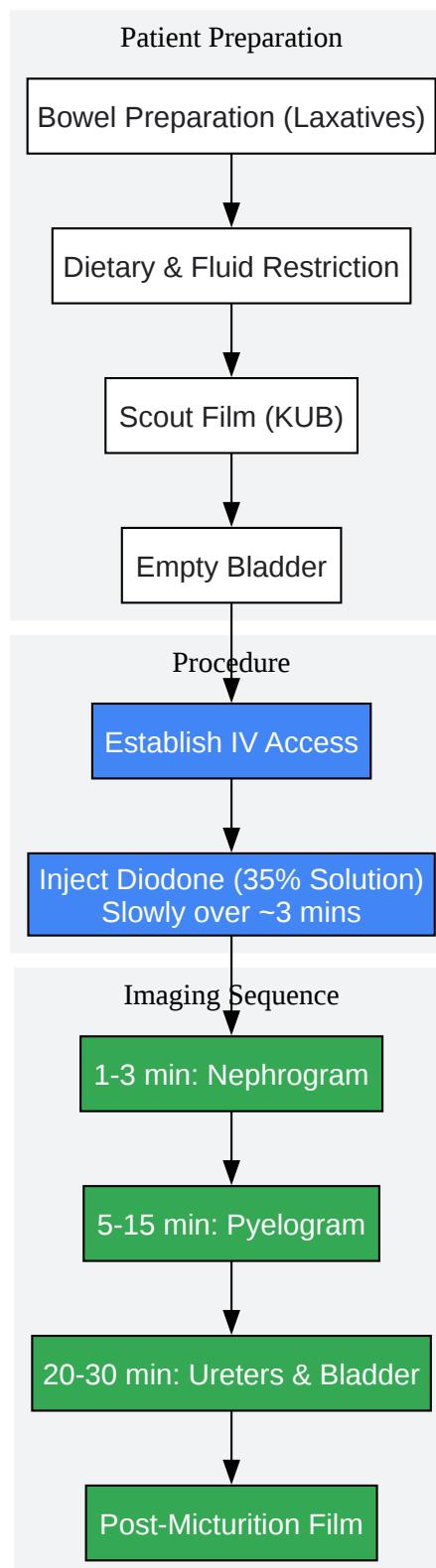
- **Injection Rate:** The injection was administered intravenously, typically in an antecubital vein. A slow injection rate, over approximately three minutes, was recommended, particularly for pediatric patients, to minimize adverse reactions.[1][4]

Imaging Sequence

A series of radiographs were taken at specific time intervals to capture the passage of **Diodone** through the urinary tract.

- **Nephrogram Phase:** An initial image of the kidneys was taken approximately 1 to 3 minutes post-injection to visualize the renal parenchyma as it became opacified by the contrast agent.[5]
- **Pyelogram Phase:** Subsequent images were taken at intervals such as 5, 10, and 15 minutes to visualize the renal pelvis and calyces as they filled with the excreted **Diodone**.[6]
- **Ureteral and Bladder Visualization:** Later films, often taken at 20 to 30 minutes, would show the ureters and the filling of the urinary bladder. Abdominal compression was sometimes applied over the lower abdomen to distend the upper urinary tract for better visualization.[6]
- **Post-Micturition Film:** A final radiograph was taken after the patient had emptied their bladder to assess for residual urine and to get a clearer view of the bladder anatomy.[6]

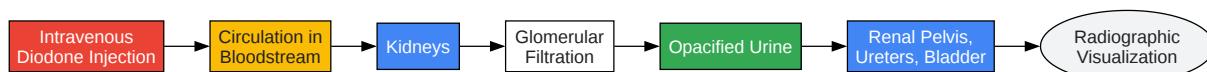
Quantitative Data Summary


The following tables summarize the quantitative data related to the historical use of **Diodone** for intravenous urography.

Parameter	Value	Reference
Diodone Concentration	35% solution	N/A
Adult Dosage	20 mL	N/A
Pediatric Dosage	2 - 4.4 mL/kg body weight	[1][4]
Injection Rate	Slow injection over ~3 minutes	[1][4]

Pharmacokinetic Parameter	Value	Notes
Mechanism of Excretion	Primarily Glomerular Filtration	Iodinated contrast agents are generally eliminated unchanged by the kidneys. [7]
Elimination Half-life	90 - 120 minutes (in patients with normal renal function)	This is a general value for early iodinated contrast agents. [7]
Adverse Reaction	Incidence	Notes
Mild Hypersensitivity	<3%	Includes skin rashes, flushing, urticaria, pruritus, nausea, and vomiting. [8]
Moderate to Severe Hypersensitivity	<0.04%	Includes persistent vomiting, diffuse urticaria, laryngeal edema, and bronchospasm. [8]
Delayed Adverse Reactions	1% - 23%	Typically cutaneous reactions occurring 1 hour or more after administration. [8]

Visualizations


Experimental Workflow for Diodone IVU

[Click to download full resolution via product page](#)

Caption: Workflow of a historical **Diodone** intravenous urography procedure.

Logical Relationship of Diodone Excretion and Visualization

[Click to download full resolution via product page](#)

Caption: Pathway of **Diodone** from injection to urinary tract visualization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Intravenous Urogram (IVU) | Pediatric Radiology | Dartmouth Health Children's [childrens.dartmouth-health.org]
- 3. patient.info [patient.info]
- 4. Intravenous urography in neonates and infants. What dose of contrast should be used? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous Pyelogram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side Effects of Radiographic Contrast Media: Pathogenesis, Risk Factors, and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Historical Protocol for Intravenous Urography Using Diodone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670706#historical-protocol-for-intravenous-urography-using-diodone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com